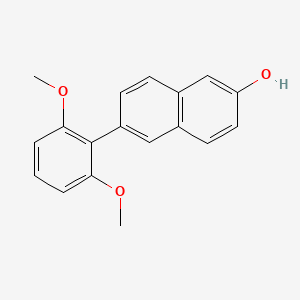
6-(2,6-Dimethoxyphenyl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-Dimethoxyphenyl)-2-naphthol is an organic compound that features a naphthol core substituted with a 2,6-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,6-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Nitro or halogen-substituted naphthol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2,6-Dimethoxyphenyl)-2-naphthol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the naphthol core.
2-Naphthol: Contains the naphthol core but lacks the dimethoxyphenyl substitution.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains multiple dimethoxyphenyl groups but has a different core structure.
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthol is unique due to its combination of the naphthol core and the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16O3 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
6-(2,6-dimethoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H16O3/c1-20-16-4-3-5-17(21-2)18(16)14-7-6-13-11-15(19)9-8-12(13)10-14/h3-11,19H,1-2H3 |
InChI-Schlüssel |
ROLOAPSZJWBLRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
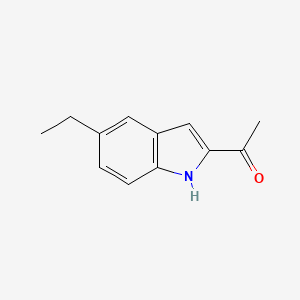
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
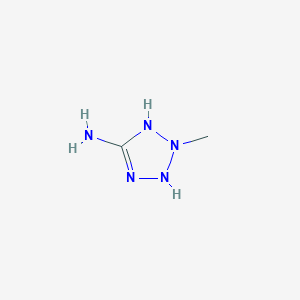
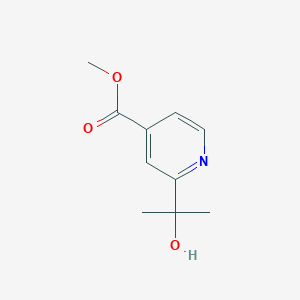
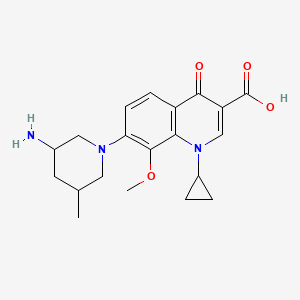
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

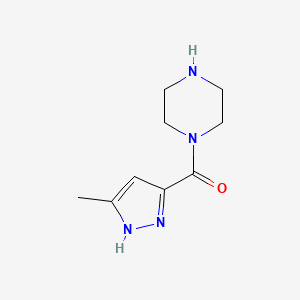
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
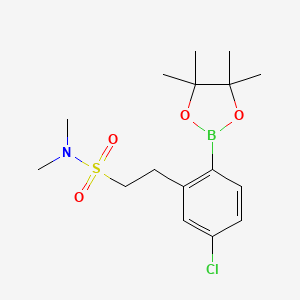
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)
